molecular formula C23H22N2O5 B11564043 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide

Cat. No.: B11564043
M. Wt: 406.4 g/mol
InChI Key: JBFGTQPGTYANDD-LFVJCYFKSA-N
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Description

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 2,2-diphenoxyacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of 2,3-dimethoxybenzylamine and 2,2-diphenoxyacetaldehyde.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its biological activity against various pathogens.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its hydrazone moiety allows it to interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and diphenoxy groups provides a distinct structural framework that can enhance its interaction with various molecular targets.

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2,2-diphenoxyacetamide

InChI

InChI=1S/C23H22N2O5/c1-27-20-15-9-10-17(21(20)28-2)16-24-25-22(26)23(29-18-11-5-3-6-12-18)30-19-13-7-4-8-14-19/h3-16,23H,1-2H3,(H,25,26)/b24-16+

InChI Key

JBFGTQPGTYANDD-LFVJCYFKSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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